Repaglinide-ethyl-d5 Repaglinide-ethyl-d5 Repaglinide-d5 is intended for use as an internal standard for the quantification of repaglinide by GC- or LC-MS. Repaglinide is a metaglitinide antidiabetic agent that blocks ATP-dependent potassium (Kir6) channels in pancreatic β-cells (Kd = 0.42 nM for the sulphonylurea receptor SUR1 when co-expressed with Kir6.2). In vivo, repaglinide lowers blood glucose in fasted rats and dogs (ED50s = 10 and 28.3 μg/kg, respectively). Formulations containing repaglinide have been used to control blood sugar levels in patients with type 2 diabetes.
Deuterated Repaglinide, a non-sulfonylurea oral hypoglycemic agent which is used as an antidiabetic.

Brand Name: Vulcanchem
CAS No.: 1217709-85-7
VCID: VC0017892
InChI: InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Molecular Formula: C27H36N2O4
Molecular Weight: 457.6 g/mol

Repaglinide-ethyl-d5

CAS No.: 1217709-85-7

Cat. No.: VC0017892

Molecular Formula: C27H36N2O4

Molecular Weight: 457.6 g/mol

* For research use only. Not for human or veterinary use.

Repaglinide-ethyl-d5 - 1217709-85-7

Specification

Description Repaglinide-d5 is intended for use as an internal standard for the quantification of repaglinide by GC- or LC-MS. Repaglinide is a metaglitinide antidiabetic agent that blocks ATP-dependent potassium (Kir6) channels in pancreatic β-cells (Kd = 0.42 nM for the sulphonylurea receptor SUR1 when co-expressed with Kir6.2). In vivo, repaglinide lowers blood glucose in fasted rats and dogs (ED50s = 10 and 28.3 μg/kg, respectively). Formulations containing repaglinide have been used to control blood sugar levels in patients with type 2 diabetes.
Deuterated Repaglinide, a non-sulfonylurea oral hypoglycemic agent which is used as an antidiabetic.

CAS No. 1217709-85-7
Molecular Formula C27H36N2O4
Molecular Weight 457.6 g/mol
IUPAC Name 4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid
Standard InChI InChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1/i1D3,4D2
Standard InChI Key FAEKWTJYAYMJKF-NTSVIFQKSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
Canonical SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O

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